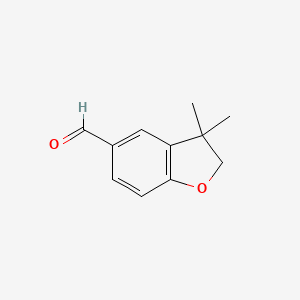
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl-
Overview
Description
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a carboxaldehyde group at the 5-position and two methyl groups at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
The synthesis of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with an appropriate alkylating agent followed by cyclization can yield the desired benzofuran derivative . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Benzofuran derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Some benzofuran derivatives are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Benzofuran compounds are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- depends on its specific biological targetFor example, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation, while others may interfere with viral replication .
Comparison with Similar Compounds
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-5-carboxaldehyde: Lacks the additional methyl groups at the 3-position.
3-Benzofurancarboxaldehyde, 2,3-dihydro-3-methyl-: Contains only one methyl group at the 3-position.
2-Benzofurancarboxaldehyde: Does not have the dihydro structure and lacks the methyl groups.
These comparisons highlight the unique structural features of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- that may contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRRLCYJFZGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














